molecular formula C17H14FN3O B15100781 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide

Cat. No.: B15100781
M. Wt: 295.31 g/mol
InChI Key: XUYQUHGGHRWMMJ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide is a chemical compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Amidation: The final step involves the formation of the amide bond between the benzimidazole derivative and 2-fluorobenzoic acid using coupling reagents like EDCI or HATU.

Chemical Reactions Analysis

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole and 2-fluorobenzoic acid.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a biological probe for studying enzyme activities and protein interactions.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide can be compared with other benzimidazole derivatives, such as:

    N-(1H-benzimidazol-2-yl)-2-fluorobenzamide: This compound lacks the cyclopropyl group and may exhibit different biological activities.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)-4-fluorobenzamide: This compound has a fluorine atom at a different position, which can affect its reactivity and biological properties.

    N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-chlorobenzamide: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological behaviors.

Properties

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-fluorobenzamide

InChI

InChI=1S/C17H14FN3O/c18-13-4-2-1-3-12(13)17(22)19-11-7-8-14-15(9-11)21-16(20-14)10-5-6-10/h1-4,7-10H,5-6H2,(H,19,22)(H,20,21)

InChI Key

XUYQUHGGHRWMMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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